N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide
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Overview
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a furan ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Coupling Reactions: The formation of the furan ring via coupling reactions, such as Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the amide bond between the intermediate and the fluorobenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group.
Substitution: The chlorobenzenesulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.
Scientific Research Applications
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide .
- N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide.
Uniqueness
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4S/c20-13-7-9-14(10-8-13)27(24,25)18(17-6-3-11-26-17)12-22-19(23)15-4-1-2-5-16(15)21/h1-11,18H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLRMPKOFJASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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